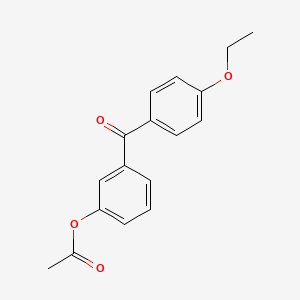

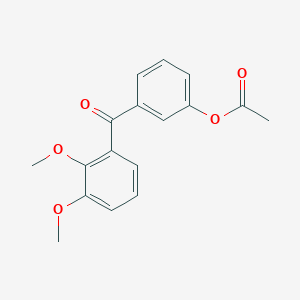

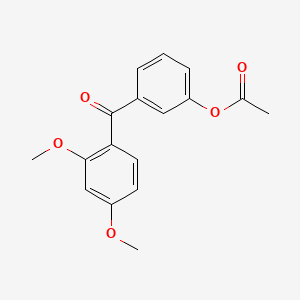

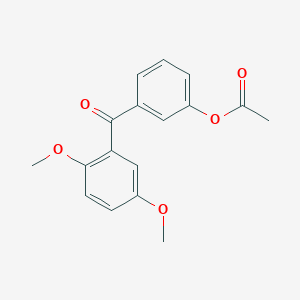

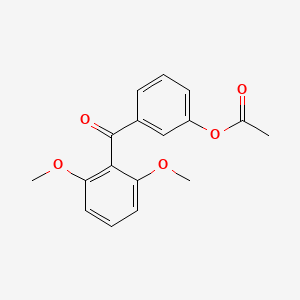

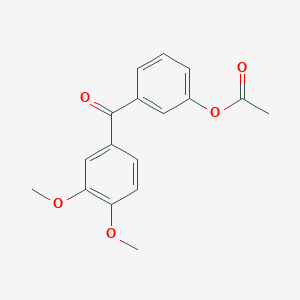

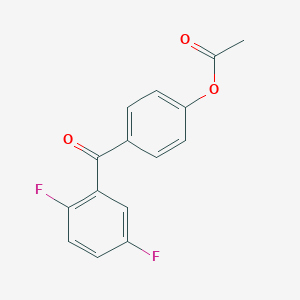

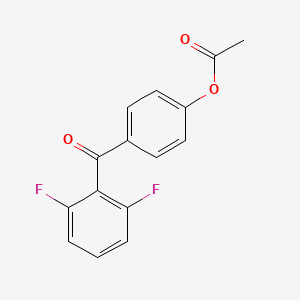

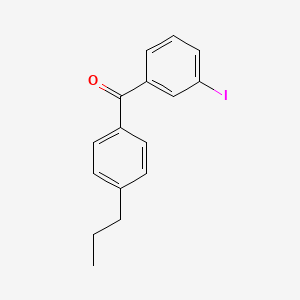

3-Iodo-4'-n-propylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Structural Studies in Crystallography

In crystallography, iodinated organic compounds like 3-Iodo-4'-n-propylbenzophenone have been used for structural analysis. For instance, Goud, Pathaneni, and Desiraju (1993) utilized a related compound, (E)-3-(4-Iodophenyl)propenoic acid, to study carboxyl group disorder in crystals. Their findings revealed the significance of O-H...O, C-H...O, and I...I interactions in crystal structures (B. S. Goud, S. S. Pathaneni, & G. Desiraju, 1993).

2. Synthesis of Functionalized Organic Compounds

Iodinated benzophenones are often used as intermediates in the synthesis of various organic compounds. For example, Schumacher et al. (2010) described the use of iodine as an electrophile in the synthesis of 2,3-dihydroselenophenes, demonstrating the versatility of iodinated compounds in organic synthesis (R. Schumacher, Alisson R. Rosário, A. C. Souza, P. Menezes, & G. Zeni, 2010).

3. Cross-Coupling Reactions in Organic Synthesis

The use of iodinated benzophenones in cross-coupling reactions has been reported. For instance, Chaumeil, Signorella, and Drian (2000) described the Suzuki cross-coupling reaction of sterically hindered arylboronic esters with 3-iodo-4-methoxybenzoic acid methylester, a reaction that is crucial in the synthesis of biaryl compounds (H. Chaumeil, S. Signorella, & C. L. Drian, 2000).

4. Role in Environmental Chemistry

Iodinated organic compounds have been implicated in environmental chemistry, particularly in the formation of disinfection byproducts. Pan, Zhang, and Li (2016) researched the formation of iodinated disinfection byproducts (I-DBPs) in cooking with chloraminated/chlorinated tap water and iodized table salt. Their study highlighted the potential health risks associated with the formation of such byproducts (Yang Pan, Xiangru Zhang, & Yu Li, 2016).

5. In Organic Photochemistry

In organic photochemistry, iodinated benzophenones are used as intermediates for photo-induced reactions. Lin, Maddirala, and Liu (2005) demonstrated the solvent-dependent chemoselectivity in the cyclization of iodoalkyne-epoxide functionalities, indicating the role of iodinated compounds in photochemical transformations (Ming‐Yuan Lin, Shambabu Joseph Maddirala, & Rai‐Shung Liu, 2005).

Safety And Hazards

特性

IUPAC Name |

(3-iodophenyl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDFILYTAJFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4'-n-propylbenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。